molecular formula C7H6BrN3O3 B15331582 2-Bromo-6-nitrobenzohydrazide

2-Bromo-6-nitrobenzohydrazide

Cat. No.: B15331582
M. Wt: 260.04 g/mol
InChI Key: ALNCYRDHICSSJL-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities . The compound this compound is characterized by the presence of a bromine atom at the second position and a nitro group at the sixth position on the benzene ring, along with a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitrobenzohydrazide typically involves the reaction of 2-Bromo-6-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The reaction can be summarized as follows:

    Starting Materials: 2-Bromo-6-nitrobenzoic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or another suitable solvent.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Substituted benzohydrazides.

    Reduction Reactions: 2-Amino-6-bromobenzohydrazide.

    Condensation Reactions: Hydrazones.

Scientific Research Applications

2-Bromo-6-nitrobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of microorganisms and cancer cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins and enzymes, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.

    2-Bromo-6-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.

    3-Bromo-5-chloro-2-hydroxybenzylidene-4-nitrobenzohydrazide: A derivative with additional substituents on the benzene ring.

Uniqueness

2-Bromo-6-nitrobenzohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

2-bromo-6-nitrobenzohydrazide

InChI

InChI=1S/C7H6BrN3O3/c8-4-2-1-3-5(11(13)14)6(4)7(12)10-9/h1-3H,9H2,(H,10,12)

InChI Key

ALNCYRDHICSSJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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